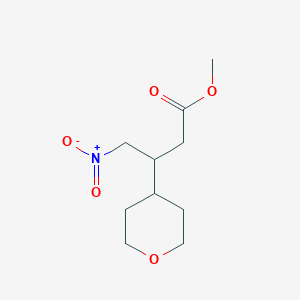

Methyl 4-nitro-3-(oxan-4-yl)butanoate

Description

Methyl 4-nitro-3-(oxan-4-yl)butanoate (CAS: 1423024-54-7) is a nitro-substituted ester featuring a tetrahydropyran (oxan-4-yl) moiety. Its molecular structure combines an electron-withdrawing nitro group and a cyclic ether, imparting unique reactivity and physicochemical properties. The compound is primarily used in research and development, likely as an intermediate in pharmaceutical or materials science applications .

Properties

IUPAC Name |

methyl 4-nitro-3-(oxan-4-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-15-10(12)6-9(7-11(13)14)8-2-4-16-5-3-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIYWVPGYXYBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C[N+](=O)[O-])C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitro-3-(oxan-4-yl)butanoate typically involves the esterification of 4-nitro-3-(oxan-4-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-3-(oxan-4-yl)butanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, alcohols, base catalysts.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-amino-3-(oxan-4-yl)butanoate.

Substitution: Various substituted esters or amides.

Hydrolysis: 4-nitro-3-(oxan-4-yl)butanoic acid and methanol.

Scientific Research Applications

Methyl 4-nitro-3-(oxan-4-yl)butanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-nitro-3-(oxan-4-yl)butanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used .

Comparison with Similar Compounds

Substituent Analysis

Key Observations :

- The nitro group in the target compound enhances electrophilicity, enabling nucleophilic substitution or reduction to amines, unlike the methoxybenzyl or benzoylamino groups in analogs .

- The oxan-4-yl group introduces conformational rigidity and polar solubility, contrasting with the lipophilic 4-methoxybenzyl group in or the aromatic benzoylamino group in .

Comparison with Analog Syntheses

- : High-yield (80–94%) synthesis of chiral esters using BuLi and NaHCO3, with NMR/HRMS characterization. The absence of nitro groups simplifies stability concerns .

- : Condensation reactions with aromatic amines under acidic (PTSA) conditions, requiring reflux in benzene. Nitro groups may necessitate milder conditions to avoid decomposition .

Physicochemical Properties

Solubility and Stability

Spectroscopic Characterization

- 1H/13C NMR: Expected downfield shifts for nitro-adjacent protons and tetrahydropyran oxygens, distinct from methoxybenzyl (δ ~3.8 ppm for OCH3) or benzoylamino (δ ~7.5–8.0 ppm for aromatic) signals .

- HRMS: Molecular ion peaks consistent with m/z values for C10H15NO5 (calculated for the target compound).

Pharmaceutical Intermediates

- The nitro group is a precursor for amine synthesis via catalytic hydrogenation, useful in drug development (e.g., β-amino alcohols or heterocycles) .

- Contrast with : Benzoylamino-ketone analogs are used to prepare pyran-2-ones, highlighting divergent reaction pathways .

Flavor vs. R&D Focus

- Simple esters like methyl butanoate () dominate flavor chemistry, whereas the target compound’s complexity limits such applications .

Biological Activity

Methyl 4-nitro-3-(oxan-4-yl)butanoate is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group, an ester functional group, and a tetrahydrofuran (oxane) ring. Its structural formula can be represented as follows:

This unique combination of functional groups allows for various chemical reactions, enhancing its potential in biological applications.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The following mechanisms have been identified:

1. Reduction Reactions:

The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and ability to form new bonds with biological targets. This transformation can be facilitated using reducing agents like hydrogen gas in the presence of palladium catalysts.

2. Nucleophilic Substitution:

The ester group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines), potentially leading to the formation of biologically active derivatives.

3. Hydrolysis:

Under acidic or basic conditions, the ester group can hydrolyze to form the corresponding carboxylic acid, which may exhibit different biological properties compared to the ester form.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of this compound in various contexts:

Cytotoxicity and Cancer Research

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on nitro-substituted compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage . The potential for this compound to act similarly warrants further investigation.

Comparative Biological Activity

| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Nitro Ester | TBD | TBD |

| Methyl 4-nitrobutanoate | Nitro Ester | Moderate | 25 µM |

| Methyl 3-(oxan-4-yl)butanoate | Non-Nitro Ester | Low | >100 µM |

TBD: To Be Determined

Case Studies

Case Study 1: Synthesis and Evaluation

A recent synthesis study focused on this compound as an intermediate for creating more complex organic molecules. The researchers evaluated its reactivity in various chemical transformations, noting its potential for further development into pharmacologically active compounds.

Case Study 2: Potential Drug Development

In drug development research, compounds similar to this compound were evaluated for their ability to inhibit key enzymes involved in cancer progression. Preliminary data suggested that modifications to the nitro group could enhance efficacy against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.